1-[(2-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O4/c20-15-4-2-1-3-12(15)10-23-11-13(5-8-18(23)25)19(26)22-14-6-7-16(21)17(9-14)24(27)28/h1-9,11H,10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJIXNWUTPSUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chlorophenylmethyl intermediate: This step involves the reaction of 2-chlorobenzyl chloride with a suitable nucleophile to form the chlorophenylmethyl intermediate.
Coupling with the fluoronitrophenyl group: The intermediate is then reacted with 4-fluoro-3-nitroaniline under appropriate conditions to form the desired amide bond.
Cyclization to form the dihydropyridine ring: The final step involves cyclization of the intermediate to form the dihydropyridine ring, resulting in the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(2-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert nitro groups to amines, typically using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluoronitrophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Features
*Calculated based on molecular formulas; experimental validation required.
Key Observations:
The pyridazine () and piperazine () cores introduce additional nitrogen atoms, altering hydrogen-bonding capacity and solubility.
Halogenation: Chlorine and fluorine atoms improve membrane permeability and target affinity via halogen bonding . Trifluoromethyl/Trifluoroethyl: These groups in analogs from and increase lipophilicity and metabolic resistance.
Synthetic Considerations :
- The target compound’s nitro group may complicate synthesis due to redox sensitivity, whereas the trifluoroethyl group in requires specialized fluorination techniques .
Biological Activity
1-[(2-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential biological activities. This compound features a dihydropyridine structure that is substituted with various functional groups, including a nitro group and halogens, which can significantly influence its pharmacological properties. The exploration of its biological activity encompasses its synthesis, mechanism of action, and potential therapeutic applications.
The synthesis of this compound typically involves multi-step organic reactions, including nitration and fluorination processes. The general synthetic route includes:
- Nitration : Introduction of the nitro group via nitrating agents.
- Fluorination : Incorporation of fluorine atoms using fluorinating agents.
- Amidation : Formation of the amide bond through coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine and nitro groups enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. This modulation can lead to significant alterations in cellular processes, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on specific receptors, influencing signaling pathways related to cell proliferation and apoptosis .
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits promising biological activities that could be harnessed for therapeutic purposes:
- Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Antimicrobial Properties : The structural features may contribute to antimicrobial activity, making it a candidate for further investigation in treating infections .
Case Studies
Several case studies have highlighted the potential of this compound in specific therapeutic contexts:
- Cancer Treatment : A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro, suggesting its potential as an anticancer agent .
- Inflammatory Diseases : Investigations into the modulation of immune responses indicated that the compound could influence cytokine production, offering insights into its use in treating inflammatory conditions .
Data Summary
The following table summarizes key characteristics and findings related to the biological activity of the compound:
| Property | Description |
|---|---|
| IUPAC Name | N-(4-fluoro-3-nitrophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |
| Molecular Formula | C19H13ClF2N3O4 |
| Mechanism of Action | Enzyme inhibition and receptor modulation |
| Potential Applications | Anticancer, antimicrobial, anti-inflammatory |
| Research Findings | Induces apoptosis in cancer cells; inhibits key enzymes involved in inflammation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
